Arachidoyl Ethanolamide
Overview
Description
It is a derivative of icosanoic acid and ethanolamine, with the molecular formula C22H45NO2 and a molecular weight of 355.598 g/mol . This compound is known for its involvement in various biological processes and has been studied for its potential therapeutic applications.
Mechanism of Action
Arachidoyl Ethanolamide, also known as N-(2-hydroxyethyl)icosanamide or Anandamide (AEA), is a fatty acid neurotransmitter derived from arachidonic acid-containing membrane lipids . It has numerous biological functions and is involved in a variety of physiological and pathological processes .
Target of Action
This compound primarily targets the cannabinoid receptors CB1 and CB2 , and the vanilloid TRPV1 receptor . These receptors are densely distributed in areas of the brain related to motor control, cognition, emotional responses, motivated behavior, and homeostasis .
Mode of Action
This compound binds to the central CB1 and peripheral CB2 cannabinoid receptors . This binding initiates a G-protein signaling that triggers a number of biological pathways . It also interacts with the vanilloid TRPV1 receptor .
Biochemical Pathways
This compound is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways . It is degraded primarily by the fatty acid amide hydrolase (FAAH) enzyme, which converts anandamide into ethanolamine and arachidonic acid . As such, inhibitors of FAAH lead to elevated anandamide levels .
Pharmacokinetics
The in vivo concentration of this compound is maintained through the relative rates of synthesis and degradation . It also has a less common storage system, designed to meet high demand on short notice .
Result of Action
The resulting signaling from the interaction of this compound with its receptors involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, inflammatory mediators such as LPS and zymosan increase its production . Moreover, it can also be metabolized by most eicosanoid biosynthetic enzymes, yielding additional lipids .
Biochemical Analysis
Biochemical Properties
Arachidoyl Ethanolamide interacts with various enzymes, proteins, and other biomolecules. It binds to the central CB1 and peripheral CB2 cannabinoid receptors . By binding to these receptors, this compound can mimic certain actions of natural endocannabinoids, thereby providing a model to explore the biochemical mechanisms underlying signal transduction processes associated with these lipid-derived messengers .
Cellular Effects
This compound has unique bioactivities. It is a lipid mediator naturally found in animal and plant tissues . It has been reported to exhibit a variety of cannabimimetic activities in vitro and in vivo . This compound binds to the central CB1 and peripheral CB2 cannabinoid receptors through which it is thought to exhibit its analgesic and anti-inflammatory effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the central CB1 and peripheral CB2 cannabinoid receptors . The binding of this compound to these receptors can mimic certain actions of natural endocannabinoids .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid . It is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)icosanamide can be synthesized through the reaction of icosanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of icosanoic acid, followed by nucleophilic attack by ethanolamine to form the amide bond. Common reagents used for this activation include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyethyl)icosanamide may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where lipases are employed to catalyze the formation of the amide bond. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)icosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)icosanamide.
Reduction: Formation of N-(2-aminoethyl)icosane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Comparison with Similar Compounds
N-(2-hydroxyethyl)icosanamide is part of a class of compounds known as fatty acid ethanolamides. Similar compounds include:
N-(2-hydroxyethyl)palmitamide: A shorter-chain analog with similar biological activities.
Phytosphingosine: A sphingoid base involved in skin barrier function.
Dihydrosphingosine: Another sphingoid base with roles in cellular signaling.
Compared to these compounds, N-(2-hydroxyethyl)icosanamide is unique due to its longer carbon chain, which may confer distinct physicochemical properties and biological activities .
Properties
IUPAC Name |
N-(2-hydroxyethyl)icosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJVQJHODMISJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396406 | |
Record name | N-(2-hydroxyethyl)icosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94421-69-9 | |
Record name | N-(2-Hydroxyethyl)eicosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94421-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-hydroxyethyl)icosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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